2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group and the acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, making this compound particularly interesting for various applications.
Properties
Molecular Formula |
C19H16BrN3O2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16BrN3O2/c1-13-3-2-4-16(11-13)21-18(24)12-23-19(25)10-9-17(22-23)14-5-7-15(20)8-6-14/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
NHBRWMRIVODKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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